molecular formula C19H18ClFN2O2 B1444766 6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one CAS No. 1242156-61-1

6-(tert-butyl)-2-(3-chloro-2-(hydroxymethyl)phenyl)-8-fluorophthalazin-1(2H)-one

Cat. No. B1444766
M. Wt: 360.8 g/mol
InChI Key: SUNLXLQCFPSBKC-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

2-(6-tert-Butyl-8-fluoro-1-oxo-1H-phthalazin-2-yl)-6-chloro-benzaldehyde 101i (519 mg, 1.4 mmol) was dissolved in DCM (2 mL) with stirring at room temperature, and then 1 mL of iPA was added to the solution. The resulting solution was cooled to 4° C., and NaBH4 (27 mg, 0.7 mmol) was added in one portion. After 30 min stirring, the reaction was quenched by adding H2O (2 mL). The aqueous layer was extracted with CH2Cl2 (2×5 mL), washed with brine and dried over MgSO4. The filtrate was concentrated to give a residue which was purified by silica gel chromatography eluting with 0-20% EtOAc/CH2Cl2 to furnish 101j as a white solid (385 mg, 72%). MS: [M+H]+: 361
Quantity
519 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mg
Type
reactant
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[C:11](=[O:16])[N:10]([C:17]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:18]=1[CH:19]=[O:20])[N:9]=[CH:8]2)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>C(Cl)Cl>[C:1]([C:5]1[CH:6]=[C:7]2[C:12](=[C:13]([F:15])[CH:14]=1)[C:11](=[O:16])[N:10]([C:17]1[CH:24]=[CH:23][CH:22]=[C:21]([Cl:25])[C:18]=1[CH2:19][OH:20])[N:9]=[CH:8]2)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
519 mg
Type
reactant
Smiles
C(C)(C)(C)C=1C=C2C=NN(C(C2=C(C1)F)=O)C1=C(C=O)C(=CC=C1)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
27 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
1 mL of iPA was added to the solution
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 4° C.
STIRRING
Type
STIRRING
Details
After 30 min stirring
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding H2O (2 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (2×5 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-20% EtOAc/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C2C=NN(C(C2=C(C1)F)=O)C1=C(C(=CC=C1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 385 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.